![molecular formula C7H9Br2ClN2 B2690928 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1706432-11-2](/img/structure/B2690928.png)
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
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Overview
Description
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyrrole ring and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive heterocycles. Notable applications include:
- Anticancer Activity : Research indicates that pyrrolopyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The dibromo substitution may enhance these properties by influencing the compound's interaction with biological targets .
- Antimicrobial Properties : Studies have shown that compounds containing the pyrrolo[3,2-c]pyridine scaffold demonstrate significant antimicrobial activity against several pathogens .
Material Science
The unique electronic properties of 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride make it suitable for applications in material science:
- Organic Electronics : Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport properties .
- Sensors : The compound has potential applications in the development of chemical sensors owing to its reactivity and ability to interact with various analytes .
Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibited selective cytotoxicity against breast cancer cell lines. The presence of bromine atoms was found to significantly enhance the compounds' potency compared to their non-brominated counterparts .
Case Study 2: Antimicrobial Efficacy
Research conducted by the American Chemical Society highlighted the antimicrobial properties of pyrrolopyridine derivatives against resistant strains of bacteria. The study concluded that modifications at the 2 and 3 positions (as seen in dibromination) could lead to increased efficacy .
Mechanism of Action
The mechanism of action of 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. Additionally, the fused ring system can provide structural rigidity and specificity in interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
- 2,3-difluoro-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
- 2,3-diiodo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
Uniqueness
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to the presence of bromine atoms, which can form strong halogen bonds and participate in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Biological Activity
2,3-Dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activity of pyrrolo[3,2-c]pyridine derivatives has been extensively studied. This compound exhibits a range of pharmacological effects including anticancer, antimicrobial, and antidiabetic activities.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine can inhibit the proliferation of various cancer cell lines. For example:
- FGFR Inhibition : Compounds similar to 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A related compound exhibited IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2 .
- Cell Proliferation : In vitro studies demonstrated that certain derivatives inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives have been documented as well:
- Antimycobacterial Activity : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results with MIC values below 25 µM .
- General Antibacterial Effects : Compounds in this class have shown activity against both gram-positive and gram-negative bacteria. For instance, specific derivatives demonstrated significant antibacterial effects with MIC values ranging from 6.25 mg to 12.5 mg against various strains .
Antidiabetic Activity
Pyrrolo[3,2-c]pyridine compounds have also been investigated for their potential antidiabetic effects:
- Glucose Uptake Stimulation : Certain derivatives were found to enhance glucose uptake into muscle and fat cells without affecting insulin levels directly . This suggests a mechanism through which these compounds could improve insulin sensitivity.
Case Studies and Research Findings
The mechanisms underlying the biological activities of pyrrolo[3,2-c]pyridine derivatives involve:
- Inhibition of Growth Factor Receptors : Targeting FGFRs disrupts signaling pathways crucial for tumor growth.
- Interference with Bacterial Metabolism : The structural features of these compounds allow them to bind effectively to bacterial enzymes.
- Enhancement of Glucose Metabolism : These compounds may modulate pathways involved in glucose transport and metabolism.
Properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.ClH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10-11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZSTFNOIESSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=C2Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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